molecular formula C10H12N2O2 B10910510 Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate

Cat. No.: B10910510
M. Wt: 192.21 g/mol
InChI Key: XUGDWVLVXHXHSW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H12N2O2. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The ethynyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-methyl-4-ethynyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-ethyl-4-propynyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethynyl group at the 4-position of the pyrazole ring distinguishes it from other similar compounds and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 1-ethyl-4-ethynylpyrazole-3-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3

InChI Key

XUGDWVLVXHXHSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)C#C

Origin of Product

United States

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